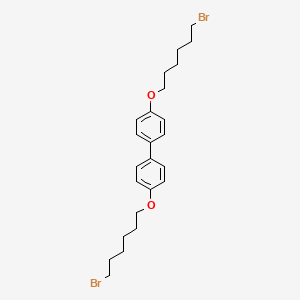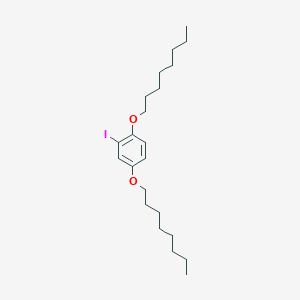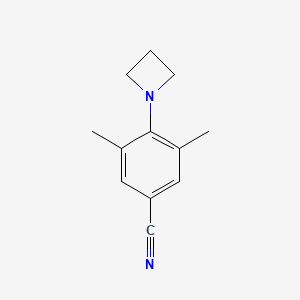
N-(2-Aminoethyl)pentacosa-10,12-diynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)pentacosa-10,12-diynamide is a compound known for its unique chemical structure and properties. It is a derivative of pentacosa-10,12-diynoic acid, where the carboxylic acid group is replaced by an amide group linked to a 2-aminoethyl chain. This compound is of significant interest in various scientific fields due to its ability to form polydiacetylene structures, which exhibit interesting chromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with ethylenediamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The process involves dissolving pentacosa-10,12-diynoic acid in dichloromethane and adding ethylenediamine dropwise. The reaction mixture is stirred overnight at room temperature to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)pentacosa-10,12-diynamide undergoes various chemical reactions, including:
Polymerization: Under UV irradiation, it can polymerize to form polydiacetylene structures.
Substitution Reactions: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Polymerization: UV irradiation is commonly used to induce polymerization of this compound.
Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the amino group.
Major Products
Polydiacetylene: Formed through polymerization, exhibiting chromatic properties.
Substituted Derivatives: Various derivatives can be formed through substitution reactions, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)pentacosa-10,12-diynamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-(2-Aminoethyl)pentacosa-10,12-diynamide exerts its effects is primarily through its ability to form polydiacetylene structures. These structures undergo conformational changes in response to external stimuli, leading to observable color changes. The amino group plays a crucial role in stabilizing these structures and facilitating interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminoethyl)pentacosa-10,12-diynamide can be compared with other similar compounds, such as:
Pentacosa-10,12-diynoic acid: The parent compound, which lacks the aminoethyl group and does not form stable polydiacetylene structures.
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide: A derivative with a hydroxyethyl group instead of an aminoethyl group, exhibiting different chemical properties.
The uniqueness of this compound lies in its ability to form stable polydiacetylene structures with chromatic properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
144314-93-2 |
|---|---|
Molekularformel |
C27H48N2O |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
N-(2-aminoethyl)pentacosa-10,12-diynamide |
InChI |
InChI=1S/C27H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)29-26-25-28/h2-12,17-26,28H2,1H3,(H,29,30) |
InChI-Schlüssel |
SGXHEWRHTGFOAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
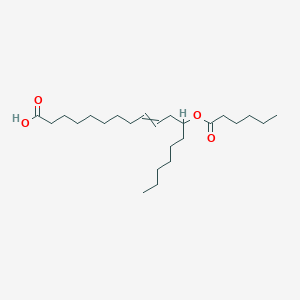
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
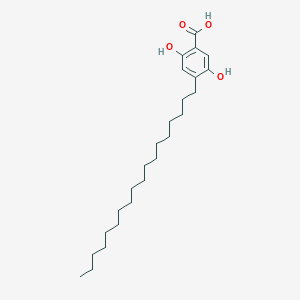


![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
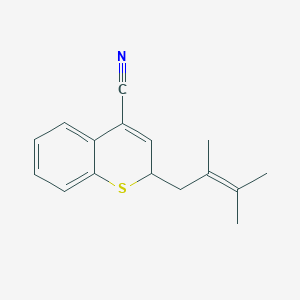
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
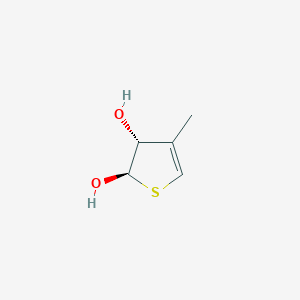
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
